Diffractaic acid

Overview

Description

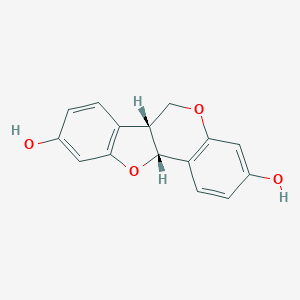

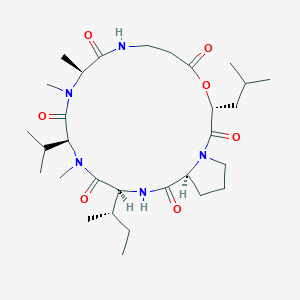

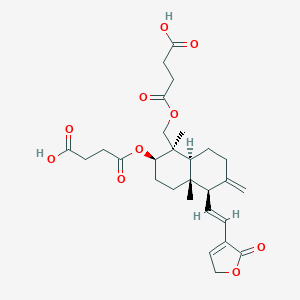

Diffractaic acid is a β-orcinol depside with the molecular formula C20H22O7. It is a secondary metabolite produced by lichens, particularly the foliose lichen species Punctelia diffractaica, which is named for the presence of this compound . This compound exhibits various biological activities, including cytotoxic, cytogenetic, oxidative, analgesic, and antiviral effects .

Mechanism of Action

- One of its most common targets is oxidative stress , which plays a crucial role in chronic diseases such as cancer, diabetes, and cardiovascular disorders .

Target of Action

Mode of Action

Result of Action

Biochemical Analysis

Biochemical Properties

Diffractaic acid interacts with various biomolecules in biochemical reactions. It has been found to have moderate antibacterial and insecticidal properties, as well as antiulcer and hepatoprotective activity . It also has significant antiviral activity against respiratory syncytial virus .

Cellular Effects

This compound has been shown to exert effects on various types of cells. For instance, it has been found to suppress the proliferation of HeLa cells in a dose- and time-dependent manner . It also displayed late apoptotic and necrotic effects on HepG2 cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that this compound acts as an effective proapoptotic agent in various disorders research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been shown to suppress the proliferation of HeLa cells in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that lower doses of this compound have a protective effect compared to its higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite of lichens and is derived from the polyketide pathway, specifically the acetate-polymalonate pathway .

Preparation Methods

Diffractaic acid can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethoxy-3,6-dimethylbenzoic acid with 4-carboxy-3-hydroxy-2,5-dimethylphenyl ester . Additionally, derivatives of this compound can be synthesized by modifying the hydroxyl group, resulting in methyl and benzyl esters . Industrial production methods typically involve the extraction of this compound from lichen species using solvents and chromatographic techniques .

Chemical Reactions Analysis

Diffractaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Diffractaic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various derivatives with potential biological activities . In biology and medicine, this compound has been studied for its antiviral properties, particularly against respiratory syncytial virus and dengue virus . It also exhibits cytotoxic and antiproliferative effects, making it a potential candidate for cancer research . Additionally, this compound has been investigated for its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Diffractaic acid belongs to the didepside family of compounds, which are secondary metabolites found in lichens . Similar compounds include barbatic acid, sekikaic acid, and usnic acid . Compared to these compounds, this compound exhibits unique antiviral and cytotoxic properties, making it a valuable compound for scientific research . Barbatic acid and sekikaic acid also possess antiviral activities, but this compound has shown higher efficacy against certain viruses .

Properties

IUPAC Name |

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJKZXWOOXIEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195883 | |

| Record name | Diffractaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-32-8 | |

| Record name | Diffractaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diffractaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diffractaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diffractaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diffractaic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of diffractaic acid against dengue virus?

A1: this compound primarily targets the late stage of the dengue virus life cycle, inhibiting viral replication and the formation of infectious particles [].

Q2: Does this compound exhibit anti-cancer properties?

A2: Yes, this compound has demonstrated antiproliferative and apoptotic effects in A549 lung cancer cells and AGS gastric cancer cells [, ]. It promotes the intrinsic apoptotic pathway by upregulating the BAX/BCL2 ratio and the p53 gene [].

Q3: What is the role of thioredoxin reductase 1 (TrxR1) in the anticancer activity of this compound?

A3: this compound inhibits TrxR1 enzymatic activity in A549 lung cancer cells without affecting the expression levels of TrxR1 gene or protein []. TrxR1 is often overexpressed in tumor cells, making it a potential target for cancer therapy.

Q4: Does this compound possess analgesic and antipyretic properties?

A4: Yes, this compound, along with usnic acid, has been identified as an analgesic and antipyretic component in the lichen Usnea diffracta [, ]. It demonstrates analgesic effects in mice models and can reduce normal body temperature [].

Q5: How does this compound affect leukotriene B4 (LTB4) biosynthesis?

A5: this compound inhibits LTB4 biosynthesis, a key mediator of inflammation, in a non-redox mechanism. This suggests a specific interaction with enzymes involved in the LTB4 pathway rather than a general antioxidant effect [].

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol [].

Q7: How is the structure of this compound elucidated?

A8: The structure of this compound has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, ]. NOE difference spectroscopy has also been employed to assign the 1H NMR spectra, providing detailed structural insights [].

Q8: Has this compound been synthesized, and if so, how?

A9: Yes, this compound has been successfully synthesized. The unambiguous synthesis of this compound, along with other para-β-orcinol depsides, has been achieved [].

Q9: How does the structure of this compound relate to its biological activity?

A10: The 4O-demethyl derivative of this compound exhibited potent inhibition of LTB4 biosynthesis and antiproliferative activity. This suggests that modifications to the hydroxyl group at the 4-position can significantly influence its biological effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

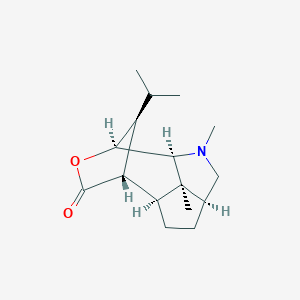

![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B190945.png)